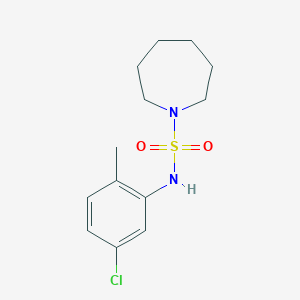![molecular formula C12H16N4O2S B500294 4-メチル-N-[1-メチル-2-(1H-1,2,4-トリアゾール-1-イル)エチル]ベンゼンスルホンアミド CAS No. 941912-77-2](/img/structure/B500294.png)
4-メチル-N-[1-メチル-2-(1H-1,2,4-トリアゾール-1-イル)エチル]ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide” is characterized by the presence of a 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms . The exact structure can be confirmed using techniques such as NMR and MS analysis .作用機序
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with a broad range of biological targets due to their ability to form hydrogen bonds .
Mode of Action
It’s known that 1,2,4-triazole derivatives can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets would depend on the precise structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-triazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are known to have good pharmacokinetic properties due to their ability to form hydrogen bonds, which can improve bioavailability .
Result of Action
1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines, with ic50 values ranging from 156 to 239 µM .
Action Environment
The synthesis of such compounds can be influenced by various factors, including temperature, solvent, and reaction time .
実験室実験の利点と制限
One of the advantages of using 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in lab experiments is its specificity for cysteine residues. This specificity allows researchers to target specific cysteine residues in proteins or ion channels. Additionally, 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a relatively small molecule, which allows it to easily penetrate cell membranes. However, one limitation of using 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is its potential for non-specific binding to other amino acids, which can lead to false positives in experiments.
将来の方向性
There are a number of future directions for the use of 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide in scientific research. One potential area of research is the study of 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide as a potential therapeutic agent for the treatment of diseases such as cancer and cystic fibrosis. Additionally, 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide could be used to study the role of cysteine residues in protein misfolding and aggregation, which are associated with a number of neurodegenerative diseases. Finally, the specificity of 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide for cysteine residues could be harnessed to develop new methods for targeted drug delivery.
Conclusion:
In conclusion, 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a useful compound for studying biological processes. Its specificity for cysteine residues makes it a valuable tool for the study of protein structure and function, as well as ion channel activity. While 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has limitations, its potential for use in a variety of scientific research applications makes it an important compound for future study.
合成法
4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-2-(1H-1,2,4-triazol-1-yl)ethylamine. The resulting intermediate is then treated with triethylamine to form 4-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide. The overall yield of this process is around 60%.
科学的研究の応用
- トリアゾール誘導体は、抗真菌剤として広く研究されてきました。 フルコナゾールやボリコナゾールなどのトリアゾール部位を含む化合物は、真菌感染症の治療に使用されています .
- レトゾールとアナストロゾールはどちらも1,2,4-トリアゾール環を含んでおり、閉経後の女性の乳がん治療のためにFDAによって承認されています。 これらの化合物は、タモキシフェンなどのエストロゲン受容体拮抗剤よりも優れています .
- 研究者は、多剤耐性病原体に対抗する新しい抗菌剤を絶えず探しています。 トリアゾール系分子は、この分野で有望な結果を示しています .
- トリアゾール誘導体は、抗増殖効果について研究されています。 特定のアナログは、癌細胞に対して強力な活性を示します .
- 天然物由来のナノ農薬は、市販の除草剤の持続可能な代替手段です。 4-メチル-1,2,4-トリアゾール-チオエーテル誘導体の合理的設計は、効果的な除草剤につながる可能性があります .
抗真菌剤
乳がん治療
抗菌剤
抗増殖活性
環境ソリューション
生物学的相互作用
特性
IUPAC Name |
4-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-10-3-5-12(6-4-10)19(17,18)15-11(2)7-16-9-13-8-14-16/h3-6,8-9,11,15H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZRWJFNKTYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

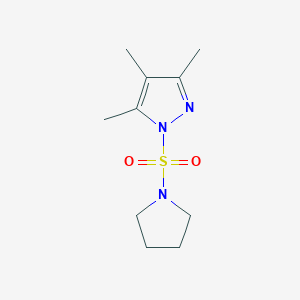

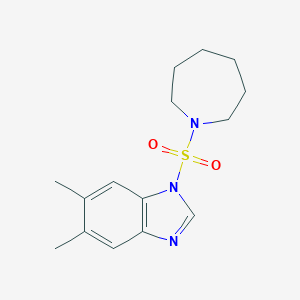
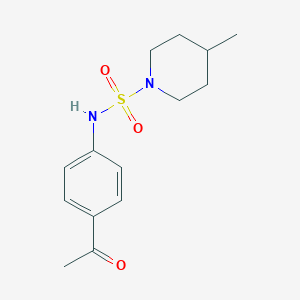
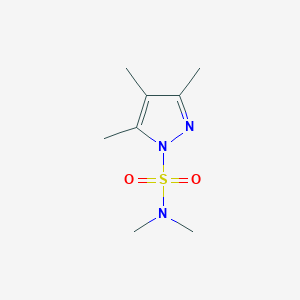

![(3,4-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B500221.png)

![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)




